
Chlorhydrate de 3-amino-1-(3-méthylmorpholin-4-yl)-3-phénylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(3-methylmorpholin-4-yl)-3-phenylpropan-1-one hydrochloride, also known as MPHP-2201, is a synthetic cannabinoid that has been gaining popularity in the research community. It was first synthesized in 2018 and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(3-methylmorpholin-4-yl)-3-phenylpropan-1-one hydrochloride is similar to that of other synthetic cannabinoids. It binds to the CB1 receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This can result in a variety of physiological and psychological effects, including altered mood, perception, and behavior.
Biochemical and Physiological Effects:
3-Amino-1-(3-methylmorpholin-4-yl)-3-phenylpropan-1-one hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine and serotonin release in the brain, which can lead to feelings of euphoria and altered mood. It has also been shown to increase heart rate and blood pressure, which can be dangerous in high doses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Amino-1-(3-methylmorpholin-4-yl)-3-phenylpropan-1-one hydrochloride in lab experiments is its high affinity for the CB1 receptor. This makes it a useful tool for studying the effects of CB1 receptor activation on a variety of physiological processes. However, one limitation is its potential for abuse and dependence, which can make it difficult to use in certain types of experiments.
Orientations Futures
There are many potential future directions for research on 3-Amino-1-(3-methylmorpholin-4-yl)-3-phenylpropan-1-one hydrochloride. One area of interest is its potential as a therapeutic agent for a variety of conditions, including pain, anxiety, and depression. Another area of interest is its potential for abuse and dependence, and how this can be mitigated through the development of safer synthetic cannabinoids. Finally, there is a need for further research on the long-term effects of 3-Amino-1-(3-methylmorpholin-4-yl)-3-phenylpropan-1-one hydrochloride use, both in terms of its potential for toxicity and its effects on the endocannabinoid system.
Méthodes De Synthèse
The synthesis of 3-Amino-1-(3-methylmorpholin-4-yl)-3-phenylpropan-1-one hydrochloride involves the reaction of 3-(4-methylmorpholin-3-yl)propan-1-one with phenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to form the final product, 3-Amino-1-(3-methylmorpholin-4-yl)-3-phenylpropan-1-one hydrochloride hydrochloride. This synthesis method has been well-documented in the literature and has been replicated by many researchers.
Applications De Recherche Scientifique
- Le chlorhydrate de 3-amino-1-(3-méthylmorpholin-4-yl)-3-phénylpropan-1-one a montré un potentiel anticancéreux prometteur. Les chercheurs ont exploré ses effets sur les lignées cellulaires tumorales, révélant une inhibition de la prolifération cellulaire et une induction de l'apoptose. Des recherches plus approfondies sur son mécanisme d'action et ses applications cliniques potentielles sont en cours .
- Le this compound a été étudié pour son activité antivirale. Il montre des effets inhibiteurs contre certains virus, y compris les virus à ARN. Les chercheurs sont désireux d'explorer son potentiel en tant qu'agent thérapeutique contre les infections virales .
- Des études suggèrent que le this compound peut avoir des effets neuroprotecteurs. Il module la libération de neurotransmetteurs et protège les neurones du stress oxydatif. Les chercheurs étudient son potentiel dans le traitement de maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson .
- Le this compound présente des propriétés anti-inflammatoires en supprimant les cytokines pro-inflammatoires. Il a été étudié dans des modèles de maladies liées à l'inflammation, telles que la polyarthrite rhumatoïde et la maladie inflammatoire de l'intestin .
- Les chercheurs ont utilisé le this compound comme sonde chimique pour étudier l'inhibition enzymatique. Il interagit avec des enzymes spécifiques impliquées dans les processus cellulaires, fournissant des informations sur leur fonction et leurs cibles thérapeutiques potentielles .
- Le this compound sert de bloc de construction polyvalent en chimie synthétique. Sa structure unique permet des modifications diverses, ce qui le rend précieux pour la conception de nouveaux composés. Les chimistes médicinaux explorent ses dérivés pour le développement de médicaments .
Activité anticancéreuse
Propriétés antivirales
Neuroprotection et maladies neurodégénératives
Effets anti-inflammatoires
Biologie chimique et inhibition enzymatique
Applications synthétiques et chimie médicinale
Ces applications mettent en évidence la nature multiforme du this compound et son impact potentiel sur diverses disciplines scientifiques. Les chercheurs continuent d'explorer ses propriétés, dans le but de débloquer d'autres informations thérapeutiques et biologiques . Si vous souhaitez des informations plus détaillées sur une application spécifique, n'hésitez pas à demander! 😊
Propriétés
IUPAC Name |
3-amino-1-(3-methylmorpholin-4-yl)-3-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-11-10-18-8-7-16(11)14(17)9-13(15)12-5-3-2-4-6-12;/h2-6,11,13H,7-10,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFFCJXRHBCXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)CC(C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

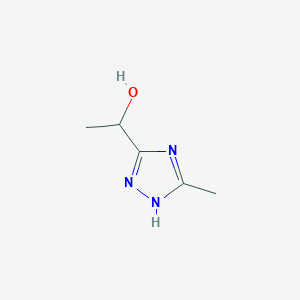
![2-(butylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2457832.png)


![2-(4-chlorophenyl)-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole](/img/structure/B2457839.png)
![N-(5-chloro-2-methoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2457840.png)
![2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B2457841.png)
![1,3-dimethyl-5-(propylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2457844.png)
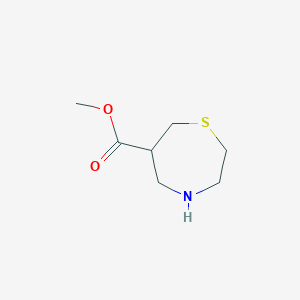

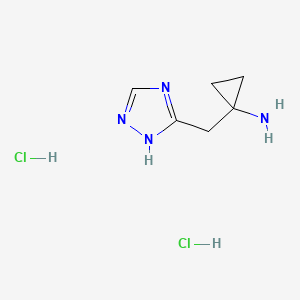
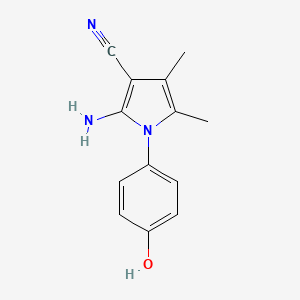
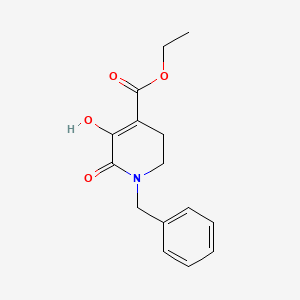
![Tert-butyl 2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-3-(thiophen-2-yl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2457851.png)